molecular formula C25H19FO5 B5792792 7-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-8-methyl-4-phenyl-2H-chromen-2-one

7-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-8-methyl-4-phenyl-2H-chromen-2-one

Cat. No.: B5792792
M. Wt: 418.4 g/mol
InChI Key: WLGZFJBFLORGLA-UHFFFAOYSA-N
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Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

7-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-8-methyl-4-phenyl-2H-chromen-2-one is primarily used in early discovery research . Its unique structure makes it valuable for studying various chemical reactions and mechanisms. In chemistry, it can be used to explore new synthetic routes and reaction conditions. In biology and medicine, it may be investigated for potential therapeutic applications, although specific uses are not well-documented. In industry, its applications are limited due to its specialized nature.

Mechanism of Action

The mechanism of action for this compound involves its interaction with specific molecular targets and pathways. The presence of fluorine and methoxy groups can influence its reactivity and binding affinity to various biological targets. detailed studies on its exact mechanism of action are limited.

Comparison with Similar Compounds

Similar compounds to 7-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-8-methyl-4-phenyl-2H-chromen-2-one include:

These compounds share structural similarities but differ in their functional groups, which can lead to different chemical properties and reactivities.

Properties

IUPAC Name

7-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-8-methyl-4-phenylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19FO5/c1-15-22(30-14-21(27)17-8-10-23(29-2)20(26)12-17)11-9-18-19(13-24(28)31-25(15)18)16-6-4-3-5-7-16/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLGZFJBFLORGLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)OCC(=O)C4=CC(=C(C=C4)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19FO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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